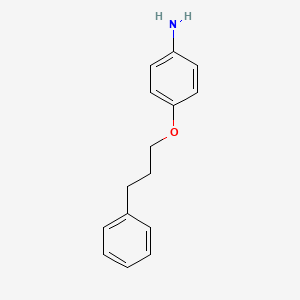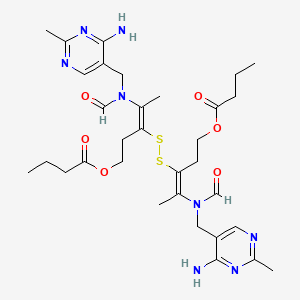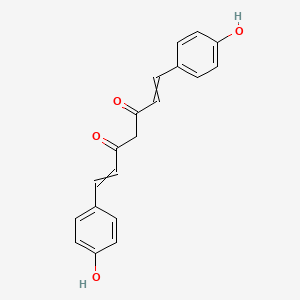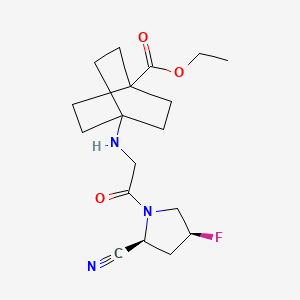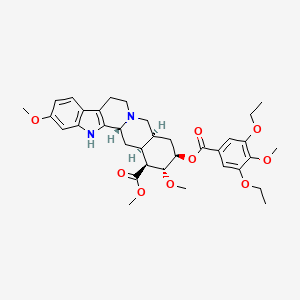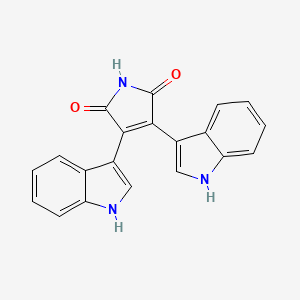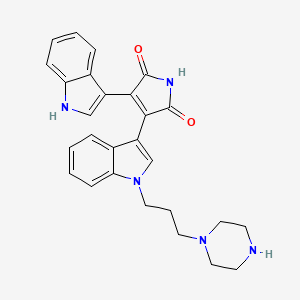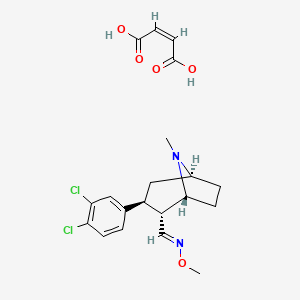
Brasofensine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Brasofensine maleate is a phenyltropane dopamine reuptake inhibitor that was under development by Bristol-Myers Squibb and NeuroSearch for the treatment of Parkinson’s and Alzheimer’s diseases . It is known for its ability to inhibit the synaptic dopamine transporter, thereby increasing dopamine levels in the brain .
科学的研究の応用
Brasofensine maleate has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases. In animal models, it has been shown to stimulate locomotor activity and reverse akinesia . Additionally, it has been investigated for its potential use in enhancing cognitive function and memory .
準備方法
Brasofensine maleate is synthesized through a series of chemical reactions involving the formation of the phenyltropane structure. The synthetic route typically involves the following steps:
Formation of the tropane ring: This involves the cyclization of appropriate precursors to form the tropane ring structure.
Introduction of the dichlorophenyl group: This step involves the addition of the dichlorophenyl group to the tropane ring.
Formation of the methyloxime group: The final step involves the formation of the methyloxime group through a reaction with appropriate reagents.
化学反応の分析
Brasofensine maleate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxime group.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: Substitution reactions can occur at various positions on the tropane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
作用機序
The primary mechanism of action of brasofensine maleate involves the inhibition of the synaptic dopamine transporter. When dopamine is released into the synaptic cleft, this compound prevents it from being reabsorbed back into the source nerve cell, thereby prolonging the period of synaptic activity . This leads to increased dopamine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases .
類似化合物との比較
Brasofensine maleate is similar to other dopamine reuptake inhibitors such as methylphenidate and cocaine. it is unique in its specific structure and the presence of the methyloxime group, which contributes to its distinct pharmacological profile . Similar compounds include:
Methylphenidate: Another dopamine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Cocaine: A well-known stimulant that also inhibits dopamine reuptake but has a high potential for abuse.
特性
CAS番号 |
173830-14-3 |
|---|---|
分子式 |
C20H24Cl2N2O5 |
分子量 |
443.3 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |
InChIキー |
XVXRAWKEYKMWFS-YGPNHCCBSA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NS-2214; BMS-204756-07; NS 2214; NS2214; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




